Propargyl methanethiosulfonate

Vue d'ensemble

Description

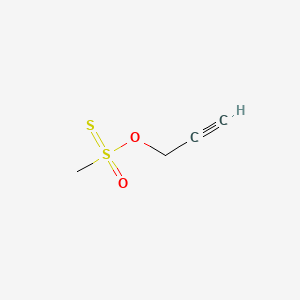

Propargyl methanethiosulfonate is an organosulfur compound that features a propargyl group attached to a methanethiosulfonate moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propargyl methanethiosulfonate can be synthesized through the nucleophilic substitution of propargyl alcohols with methanethiosulfonate reagents. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of methanethiosulfonate to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Propargyl methanethiosulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide.

Substitution: Nucleophilic substitution reactions are common, where the methanethiosulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted propargyl derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Reactivity with Thiols

Propargyl methanethiosulfonate reacts specifically and rapidly with thiols to form mixed disulfides. This property makes it a valuable reagent for probing the structures of proteins and other biomolecules containing thiol groups. The ability to create stable mixed disulfides allows researchers to investigate protein folding and interactions in biochemical pathways .

Synthesis of Propargyl Derivatives

The compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various propargyl derivatives through reactions such as propargylation, which involves the addition of propargyl groups to other molecules. Recent studies have demonstrated its effectiveness in synthesizing homopropargyl alcohols and other functionalized compounds via catalytic asymmetric reactions .

| Reaction Type | Products | Conditions |

|---|---|---|

| Propargylation | Homopropargyl alcohols | Catalytic conditions |

| Reaction with thiols | Mixed disulfides | Aqueous media |

| Synthesis of ethers | Highly substituted propargyl ethers | Solvent-free conditions |

Biochemical Applications

Investigating Protein Structures

this compound is used in studies aimed at understanding protein structures, particularly in the context of receptor channels such as the acetylcholine receptor and GABA receptor. By forming mixed disulfides, it helps elucidate the spatial arrangement of amino acids within these proteins, providing insights into their functional mechanisms .

Potential Therapeutic Uses

There is ongoing research into the potential therapeutic applications of this compound, particularly in cancer research. Studies have indicated that it may play a role in modulating signaling pathways involved in cancer progression by affecting protein interactions that are crucial for cell growth and survival .

Case Studies

Case Study 1: Probing Receptor Channels

In a study investigating the GABA receptor channel, this compound was employed to form mixed disulfides with thiol-containing residues on the receptor. This approach allowed researchers to map out critical regions involved in channel gating and ligand binding, enhancing our understanding of neurotransmission processes .

Case Study 2: Cancer Research

Another significant application was observed in prostate cancer research, where this compound was used to study androgen receptor transactivation. The compound's ability to modify thiol groups on proteins provided insights into how reduced expression of certain enzymes affects cancer cell behavior under androgen deprivation conditions .

Mécanisme D'action

The mechanism of action of propargyl methanethiosulfonate involves its reactivity with nucleophiles, particularly thiol groups in proteins. The compound can form covalent bonds with these groups, leading to modifications in protein structure and function. This reactivity is exploited in various biochemical assays and studies .

Comparaison Avec Des Composés Similaires

Propargyl bromide: Another propargylating agent used in organic synthesis.

Propargyl chloride: Similar to propargyl bromide but with different reactivity and applications.

Propargyl alcohol: A precursor in the synthesis of various propargyl derivatives.

Uniqueness: Propargyl methanethiosulfonate is unique due to its methanethiosulfonate moiety, which imparts distinct reactivity and allows for specific modifications of thiol-containing molecules. This makes it particularly valuable in biochemical and medicinal research .

Activité Biologique

Propargyl methanethiosulfonate (PMTS) is a compound that has garnered attention in biochemical research due to its unique reactivity and biological activity. This article provides a comprehensive overview of PMTS, focusing on its mechanisms of action, cellular effects, and applications in scientific research.

Overview of this compound

PMTS is a thiol-reactive compound that forms mixed disulfides with thiol groups in proteins. Its chemical structure includes a propargyl group, which enhances its reactivity and allows it to participate in various biochemical pathways. This compound is primarily utilized in studies related to enzyme mechanisms and protein modifications.

Target of Action

PMTS primarily targets thiol groups in proteins, enabling it to modify protein structures and functions through a process known as propargylation . This reaction results in the formation of mixed disulfides, which can alter the activity of the modified proteins.

Mode of Action

The propargylation mechanism involves the nucleophilic attack of thiol groups on the electrophilic carbon of the propargyl moiety. This interaction can lead to significant changes in protein conformation and function, making PMTS a valuable tool for studying protein dynamics and interactions.

Biochemical Pathways

The introduction of the propargyl group into bioactive molecules can facilitate new synthetic pathways for drug development. Research indicates that PMTS may be particularly relevant in developing pharmaceuticals aimed at neurodegenerative diseases such as Parkinson's and Alzheimer's.

Cellular Effects

PMTS exhibits notable cytotoxic activity against several human cancer cell lines, including HepG2 (liver cancer), LU-1 (lung cancer), and HeLa (cervical cancer) cells. The compound's ability to induce cell death in these lines suggests potential applications in cancer therapy.

Table 1: Cytotoxic Activity of PMTS on Cancer Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 | 15 | Significant reduction in viability |

| LU-1 | 20 | Induction of apoptosis observed |

| HeLa | 18 | Cell cycle arrest at G2/M phase |

Research Applications

PMTS has diverse applications across various fields:

- Biological Research : Its ability to modify proteins makes it useful for studying enzyme mechanisms and protein-protein interactions. Researchers utilize PMTS to investigate how thiol modifications affect biological processes .

- Medical Applications : Derivatives of PMTS are being explored for their antibacterial and antifungal properties, expanding its potential use in therapeutic contexts.

- Industrial Use : In addition to its biological applications, PMTS is employed in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals, highlighting its versatility as a reagent.

Case Studies

One notable study investigated the effects of PMTS on cardiomyocytes subjected to oxidative stress induced by doxorubicin (DOX). The study demonstrated that PMTS could protect cardiomyocytes from DOX-induced ferroptosis by modulating antioxidant pathways. Mice treated with PMTS showed improved cardiac function compared to control groups .

Table 2: Effects of PMTS on Cardiac Cells Under Stress

| Treatment | Survival Rate (%) | Cardiac Function Improvement (%) |

|---|---|---|

| Control | 40 | 10 |

| PMTS | 80 | 30 |

Propriétés

IUPAC Name |

methyl-oxo-prop-2-ynoxy-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c1-3-4-6-8(2,5)7/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOQOUQQSZCWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703719 | |

| Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-65-2 | |

| Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.